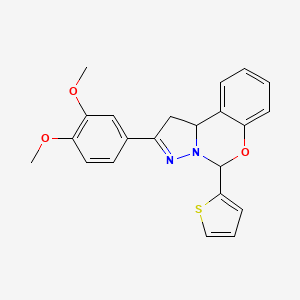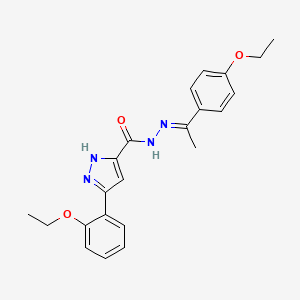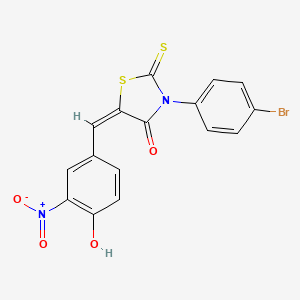
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide is an organic compound characterized by the presence of dichloro and chlorobenzyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(4-chloro-benzyl)-benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the benzamide structure.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy derivatives if methoxide is used.
Oxidation: Potential formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols depending on the reduction pathway.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 4-chlorobenzylamine.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dichloro-N-(4-chloro-benzyl)-benzamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways can vary, but common targets include enzymes involved in cell wall synthesis in microbes or signaling pathways in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(4-methyl-benzyl)-benzamide
- 2,4-Dichloro-N-(4-fluoro-benzyl)-benzamide
- 2,4-Dichloro-N-(4-nitro-benzyl)-benzamide
Uniqueness
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide is unique due to the presence of both dichloro and chlorobenzyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C14H10Cl3NO |
|---|---|
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-3-1-9(2-4-10)8-18-14(19)12-6-5-11(16)7-13(12)17/h1-7H,8H2,(H,18,19) |
Clave InChI |
DZLFKQJPFWHTQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)
![ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11992542.png)


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)

![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)



